
3-(4-Chloro-3-nitropyrazolyl)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-nitropyrazolyl)propanohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazide derivative of pyrazole and has been synthesized through different methods. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide has been studied in detail. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.
Biochemical and physiological effects:
Studies have shown that 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide has low toxicity and does not cause any significant biochemical or physiological effects in normal cells. However, it has been reported to cause oxidative stress and DNA damage in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in high yields. However, its low solubility in water and other solvents can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide. One of the potential directions is to study its potential applications in the field of organic optoelectronics. Another direction is to investigate its potential as a drug delivery agent due to its low toxicity and ability to induce apoptosis in cancer cells. Furthermore, it can be studied for its potential applications in the field of nanotechnology due to its ability to emit blue light.
Synthesemethoden
The synthesis of 3-(4-Chloro-3-nitropyrazolyl)propanohydrazide has been reported through different methods. One of the most common methods is the reaction of 3-(4-Chloro-3-nitropyrazolyl)propanoic acid with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 3-(4-Chloro-3-nitropyrazolyl)propanoic acid with thionyl chloride followed by the reaction with hydrazine hydrate. These methods have been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3-nitropyrazolyl)propanohydrazide has been studied for its potential applications in different fields of scientific research. It has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its antibacterial and antifungal properties. Moreover, it has been reported to have potential applications in the field of organic optoelectronics due to its ability to emit blue light.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN5O3/c7-4-3-11(2-1-5(13)9-8)10-6(4)12(14)15/h3H,1-2,8H2,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFJREVKGVWAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)NN)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-nitropyrazolyl)propanohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

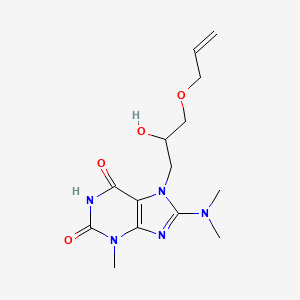
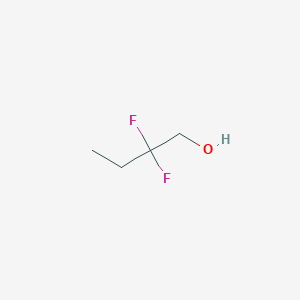
![3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2875426.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2875428.png)
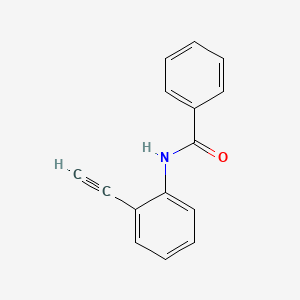
![1,7-dimethyl-3-(2-oxopropyl)-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2875432.png)
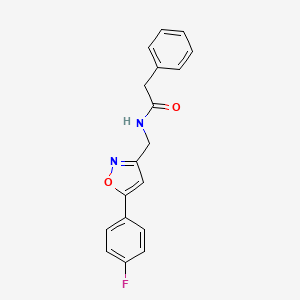
![2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2875434.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2875438.png)

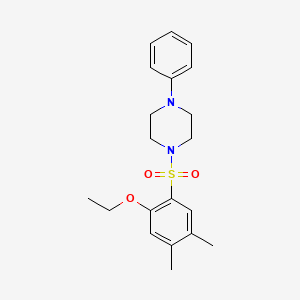
![N1-cycloheptyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875443.png)
